4-Fluoro-2-hydroxy-N-methylbenzamide

Description

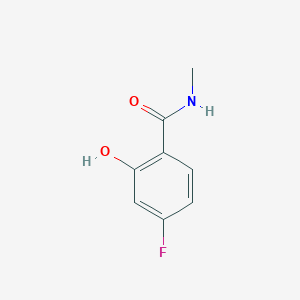

4-Fluoro-2-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a hydroxy group at the 2-position, a fluorine atom at the 4-position, and an N-methyl substitution on the amide group. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine, which enhances metabolic stability and binding affinity in drug-receptor interactions . The hydroxy group may confer unique solubility and hydrogen-bonding properties, distinguishing it from analogs with methoxy or amino substituents.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-fluoro-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8FNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) |

InChI Key |

DGHUWJXRAAGAJR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzamide Derivatives

Key Observations :

- Fluorine substitution at the 4-position is common in bioactive benzamides, improving metabolic stability and lipophilicity .

- The hydroxy group in this compound may increase aqueous solubility compared to methoxy or methyl analogs but could reduce stability under acidic conditions.

- Crystallographic data for fluorinated analogs (e.g., ) reveal orthorhombic packing, suggesting tight molecular arrangements influenced by fluorine’s electronegativity .

Key Observations :

- Coupling reagents like DCC/HOBt () are versatile for benzamide synthesis but require stringent temperature control.

Fluorescence and Spectroscopic Properties

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C . Detection limits (LOD: 0.269 mg/L) highlight its utility in sensing applications.

- This compound : Fluorescence data are unavailable, but the hydroxy group may quench fluorescence compared to methoxy-substituted analogs due to proton exchange effects.

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve membrane permeability and reduce steric hindrance compared to bulkier halogens .

- Hydroxy vs. Methoxy : The hydroxy group increases hydrophilicity but may necessitate protective-group strategies during synthesis to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.